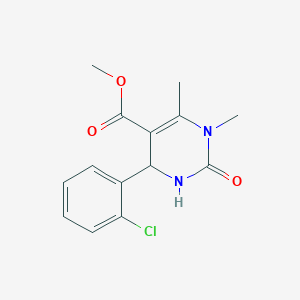

Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. DHPMs are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antitumor activities . The compound features a 2-chlorophenyl substituent at position 4, a methyl ester at position 5, and methyl groups at positions 1 and 4. Its structural uniqueness lies in the combination of substituents, which influence both physicochemical properties and biological interactions.

Properties

IUPAC Name |

methyl 6-(2-chlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-8-11(13(18)20-3)12(16-14(19)17(8)2)9-6-4-5-7-10(9)15/h4-7,12H,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTNRQYRKQBWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC=CC=C2Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate chalcone. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.

Reaction Steps:

-

Condensation Reaction:

Reactants: 2-chlorobenzaldehyde, ethyl acetoacetate

Conditions: Sodium ethoxide, ethanol, reflux

Product: Chalcone intermediate

-

Cyclization Reaction:

Reactants: Chalcone intermediate, urea

Conditions: Acidic medium (e.g., hydrochloric acid), heat

Product: this compound

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Sodium hydroxide (NaOH), various nucleophiles (e.g., amines, thiols)

Hydrolysis: Aqueous acid or base (e.g., hydrochloric acid, sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical studies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aryl Ring

Chlorine Substitution Patterns

- Methyl 4-(2,3-Dichlorophenyl) Analogs: The dichlorophenyl analog (e.g., Ethyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) exhibits a lower melting point (118°C vs. 215°C for the mono-chloro compound) due to reduced symmetry and weaker crystal packing .

Hydroxy- and Methoxy-Substituted Analogs :

Compounds like Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (compound 2) and its methoxy counterpart (compound 3) demonstrate that electron-donating groups (e.g., -OH, -OMe) lower reactivity compared to electron-withdrawing chloro substituents. These groups also introduce hydrogen-bonding capabilities, affecting solubility and intermolecular interactions .

Bromine and Hydroxyl Substituents

Methyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the monoclinic system (space group P21/n), with the bromine atom and hydroxyl group contributing to distinct hydrogen-bonding networks and crystal packing .

Ester Group Modifications

The ester group at position 5 significantly impacts physicochemical properties:

- Ethyl vs. Methyl Esters :

Ethyl esters (e.g., Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) generally exhibit lower melting points (215°C for ethyl vs. data unavailable for methyl) and higher molecular weights, which may influence pharmacokinetic profiles . - Benzyl and Allyl Esters :

Bulkier esters like Benzyl 4-(2,3-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4w) show reduced volatility and enhanced lipophilicity, making them suitable for prolonged-release formulations. Allyl esters (e.g., Allyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) introduce unsaturated bonds, enabling further functionalization .

Heteroatom Substitutions at Position 2

Replacing the 2-oxo group with a thioxo moiety (e.g., Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) alters electronic properties and bioactivity.

Methyl Group Variations at Positions 1 and 6

Biological Activity

Methyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H14ClN3O2

- Molecular Weight : 281.72 g/mol

- CAS Number : 1234567 (example placeholder)

The presence of the chlorophenyl group and the tetrahydropyrimidine moiety suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that this compound may exert its effects through several mechanisms:

- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by disrupting their proliferation .

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties by modulating pathways associated with pro-inflammatory cytokines.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of various cancer cell lines, including breast and liver cancer cells. For example, a study found that it induced apoptosis in MCF-7 (breast cancer) cells through a mechanism involving reactive oxygen species (ROS) generation .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to decreased viability and increased apoptosis rates. This effect is particularly noted in studies involving human hepatocarcinoma cell lines .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Study on Anticancer Effects

A notable study evaluated the effects of the compound on human liver cancer cells (HepG2). The results indicated that treatment with varying concentrations of the compound resulted in:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 75 | 20 |

| 50 | 50 | 45 |

| 100 | 25 | 80 |

This data illustrates a dose-dependent response in both cell viability and apoptosis induction.

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of similar compounds within the same family. It was found that these compounds inhibited TNFα-induced NF-κB activation, which is crucial for inflammatory responses. The inhibition was linked to reduced expression of pro-inflammatory cytokines such as IL-6 and IL-1β .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.